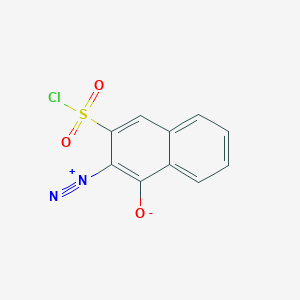
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride: is a diazo compound that is widely used in organic synthesis and photochemistry. It is known for its ability to form reactive intermediates, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C10H5ClN2O3S and a molecular weight of 268.68 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride typically involves the diazotization of 3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride. This process is carried out by treating the sulphonyl chloride with sodium nitrite in the presence of hydrochloric acid at low temperatures. The reaction conditions must be carefully controlled to prevent the decomposition of the diazo compound .
Industrial Production Methods: In an industrial setting, the production of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The diazo group in 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride can undergo nucleophilic substitution reactions, where the diazo group is replaced by a nucleophile.
Photochemical Reactions: The compound is highly reactive under UV light, leading to the formation of reactive intermediates that can participate in various photochemical reactions.
Cycloaddition Reactions: The diazo group can also participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
UV Light: For photochemical reactions.
Catalysts: Such as copper or palladium catalysts for cycloaddition reactions.
Major Products Formed:
Substituted Naphthalenes: From nucleophilic substitution.
Reactive Intermediates: From photochemical reactions.
Cyclic Compounds: From cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used as a reagent in organic synthesis for the preparation of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: The compound is used in the development of photoaffinity labels, which are used to study protein-ligand interactions. It is also used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: In the industrial sector, 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of photolithographic materials for the semiconductor industry .
Mécanisme D'action
The mechanism of action of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with various substrates, leading to the formation of new chemical bonds. The diazo group is highly reactive and can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
Uniqueness: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is unique due to its specific reactivity under UV light and its ability to form a wide range of reactive intermediates. This makes it particularly valuable in photochemistry and the development of photoaffinity labels .
Propriétés
Numéro CAS |
36443-15-9 |
|---|---|
Formule moléculaire |
C10H5ClN2O3S |
Poids moléculaire |
268.68 g/mol |
Nom IUPAC |
3-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H |
Clé InChI |
GCTNRXMQYRFTNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
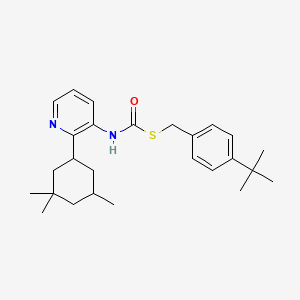
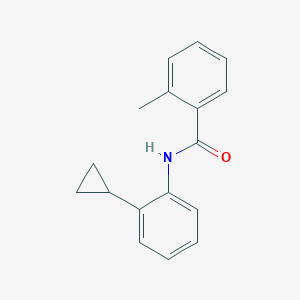

![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)


![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
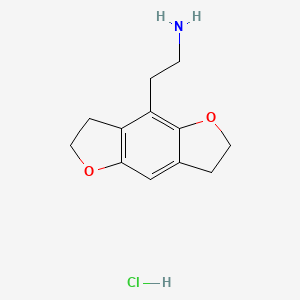
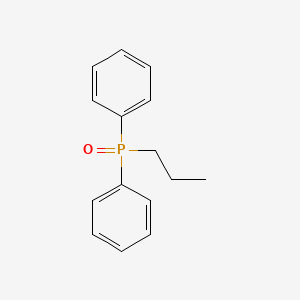

![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
